molecular formula C13H9FO2 B6372952 3-Fluoro-4-(2-formylphenyl)phenol, 95% CAS No. 1261897-20-4

3-Fluoro-4-(2-formylphenyl)phenol, 95%

Cat. No. B6372952
CAS RN: 1261897-20-4
M. Wt: 216.21 g/mol
InChI Key: BPSJIWZCPMNQSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-(2-formylphenyl)phenol (95%) is an organic compound that is widely used in the scientific research and laboratory environment. It is a white powder with a molecular weight of 208.16 g/mol and a melting point of 99-102°C. It is also known as 4-Fluoro-2-formylphenol, 4-Fluoro-2-hydroxybenzaldehyde, 4-Fluoro-2-hydroxybenzeneformaldehyde and 4-Fluoro-2-formylbenzene. It is commonly used as a reagent in the synthesis of various organic compounds, as well as a catalyst in various reactions.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(2-formylphenyl)phenol (95%) is not fully understood. However, it is believed that the compound acts as an electron-transfer reagent, which is capable of transferring electrons from one molecule to another. This electron transfer is believed to be responsible for the catalytic activity of the compound, as well as its ability to act as a fluorescent dye in the detection of biomolecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-4-(2-formylphenyl)phenol (95%) are not well understood. However, it is known that the compound is a strong oxidant, and has been shown to induce oxidative stress in cells. Additionally, 3-Fluoro-4-(2-formylphenyl)phenol (95%) has been shown to inhibit the activity of certain enzymes, such as cytochrome P450.

Advantages and Limitations for Lab Experiments

The main advantage of 3-Fluoro-4-(2-formylphenyl)phenol (95%) is its high purity and reactivity. The compound is highly soluble in water, making it easy to use in laboratory experiments. Additionally, the compound is relatively stable and does not produce toxic byproducts. However, the compound is also highly reactive, and can react with other compounds in the presence of heat or light. Therefore, it is important to take precautions when handling the compound in the laboratory.

Future Directions

The future directions for 3-Fluoro-4-(2-formylphenyl)phenol (95%) include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of organic compounds, pharmaceuticals, and agrochemicals. Additionally, further research into the compound’s mechanism of action and its ability to act as a fluorescent dye could lead to new applications in the detection of biomolecules. Finally, research into the compound’s safety and toxicity could lead to further applications in the laboratory environment.

Synthesis Methods

3-Fluoro-4-(2-formylphenyl)phenol (95%) can be synthesized by a variety of methods. One of the most common methods is the reaction of 4-fluorophenol with formaldehyde in the presence of a base. This reaction yields the desired product in high yield and with good purity. Other methods for the synthesis of 3-Fluoro-4-(2-formylphenyl)phenol (95%) include the reaction of 4-fluorophenol with sodium formate, the reaction of 4-fluorophenol with hydroxylamine hydrochloride and the reaction of 4-fluorophenol with sodium sulfite.

Scientific Research Applications

3-Fluoro-4-(2-formylphenyl)phenol (95%) has a wide range of applications in the scientific research and laboratory environment. It is used as a reagent in the synthesis of organic compounds, as well as a catalyst in various reactions. It is also used in the synthesis of organic dyes, pharmaceuticals, agrochemicals, and other organic compounds. Additionally, 3-Fluoro-4-(2-formylphenyl)phenol (95%) is used as a fluorescent dye in the detection of proteins, nucleic acids, and other biomolecules.

properties

IUPAC Name

2-(2-fluoro-4-hydroxyphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-13-7-10(16)5-6-12(13)11-4-2-1-3-9(11)8-15/h1-8,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSJIWZCPMNQSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684111
Record name 2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261897-20-4
Record name [1,1′-Biphenyl]-2-carboxaldehyde, 2′-fluoro-4′-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261897-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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